N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It is a derivative of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the research group of Shi synthesized a number of thiazolyl-chalcones (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones and assessed the activity of these compounds against different cancer cell lines .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : A wide range of studies have focused on synthesizing heterocyclic compounds that incorporate the 1,2,3-triazole moiety due to its significance in medicinal chemistry. For instance, the synthesis of 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole groups has been explored. These compounds were obtained through reactions involving thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to produce various derivatives. These synthetic pathways offer a foundation for developing compounds with potential biological activities (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Antimicrobial and Antifungal Properties : Several synthesized derivatives have been studied for their antimicrobial and antifungal properties. For example, thiazole-5-carboxamide derivatives have shown varied biological activities, including antibacterial and antifungal effects. These studies contribute to the understanding of how structural variations in these compounds affect their biological efficacy (Mhaske et al., 2011).
Antimycobacterial Activity : The development of new thiazole and pyrazole clubbed 1,2,3-triazol derivatives has been undertaken with the aim of finding potent antimycobacterial and antibacterial agents. This research is crucial for addressing the need for new treatments against resistant strains of bacteria (Jagadale et al., 2020).
Anticancer Activity : Certain derivatives have been investigated for their potential anticancer activities. The synthesis and evaluation of various heterocyclic compounds, including those incorporating the triazole moiety, have been explored to identify compounds with promising anticancer properties. Such studies are essential for the discovery of new therapeutic agents (Ravinaik et al., 2021).
Future Directions
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a part of the compound , has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This suggests potential future directions for the development and study of this compound and its derivatives.
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-6-7-11-17(14)21-24-15(2)19(28-21)13-22-20(27)18-12-23-26(25-18)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCJMJSGFMOMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.